molecular formula C11H10N2O2S B5759585 4-(3-ethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate

4-(3-ethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate

Cat. No. B5759585
M. Wt: 234.28 g/mol
InChI Key: DTRQNYVZJYZNQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related thiazole and pyridine derivatives involves various strategies, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines, showcasing broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Additionally, Michael addition and 1,3‐cycloaddition reactions of pyridinium ylides with (arylmethylene)isoxazol‐5‐ones lead to diastereoselective formation of related olates, highlighting the versatility in synthetic routes for such compounds (Risitano, Grassi, Bruno, & Nicolò, 1997).

Molecular Structure Analysis

Structural analyses of similar compounds reveal intricate details about their molecular framework. For instance, X-ray crystallography and NMR studies provide insight into the conformation and stereochemistry of these molecules, which is crucial for understanding their chemical behavior and reactivity (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).

Chemical Reactions and Properties

Compounds with thiazole and pyridine moieties engage in a variety of chemical reactions, offering a wide range of functionalities. These include cycloaddition reactions, which are pivotal in heterocyclic chemistry for constructing complex molecular architectures with potential biological activities (Melo, Barbosa, Ramos, Gonsalves, Gilchrist, Beja, Paixão, Silva, & Veiga, 1999).

properties

IUPAC Name

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-8-4-3-5-13(6-8)10-9(7-14)16-11(15)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQNYVZJYZNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Ethylpyridinium-1-yl)-5-formyl-2-oxo-1,3-thiazol-3-ide

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